

An In-depth Technical Guide to the Natural Sources and Occurrence of Tutin

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Compound of Interest

Compound Name: *Tutin*

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Tutin, a potent neurotoxin, poses significant risks to food safety, particularly in the apiculture industry, and presents intriguing possibilities for neurological research. This technical guide provides a thorough examination of the natural sources of **tutin**, its biosynthesis, and its occurrence in various environmental matrices. Detailed methodologies for its extraction and quantification are presented, alongside an exploration of its mechanism of action at the molecular level.

Natural Sources and Occurrence of Tutin

Tutin and its related compounds are primarily found in plants of the genus *Coriaria*, commonly known as tutu in New Zealand. These plants are the principal source of **tutin** contamination in honey.

Coriaria Species: The Primary Producers

Several species of *Coriaria* are endemic to New Zealand and have been identified as sources of **tutin**. The toxin is present in various parts of the plant, including leaves, stems, and seeds. Every part of the tutu plant is poisonous except for the fleshy petals of the fruit, although the seeds within the fruit are highly toxic.^{[1][2]}

The concentration of **tutin** can vary significantly between different *Coriaria* species and even within different parts of the same plant. This variability is influenced by factors such as the plant's geographic location, season, and specific variety.

Tutin in Honey: A Food Safety Challenge

Tutin contamination of honey is a significant concern in New Zealand.[3][4] The toxin enters the food chain when honeybees collect honeydew secreted by the passion vine hopper (*Scolypopa australis*).[3][4] These insects feed on the sap of tutu plants, ingesting **tutin**, which is then present in their sugary excretions (honeydew).[3][4] Honeybees, attracted to this sweet substance, collect the contaminated honeydew and incorporate it into their honey.[3][4] The resulting "toxic honey" shows no discernible difference in color or taste from safe honey.[5]

The presence of **tutin** in honey is not limited to the parent compound. Its hydroxylated derivative, hyenanchin, and various glycoside conjugates have also been identified in toxic honey samples.[6] Research has shown that these **tutin** glycosides originate from the phloem sap of the *Coriaria arborea* plant, rather than being metabolites produced by the passion vine hopper.[7]

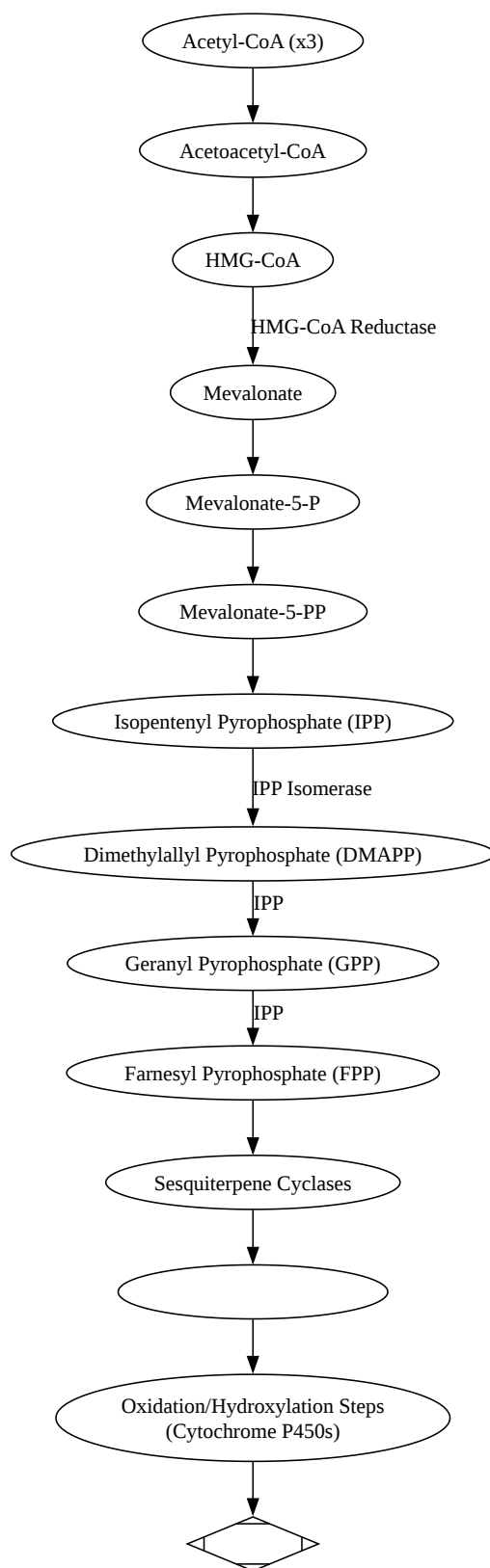
Quantitative Analysis of Tutin

Accurate quantification of **tutin** in plant materials and honey is crucial for food safety and research purposes. The following table summarizes the reported concentrations of **tutin** and its derivatives in various sources.

Sample Matrix	Compound	Concentration Range	Reference
Coriaria arborea Leaves	Tutin	0.05% - 0.09% of dry weight	[1]
Coriaria arborea Stems	Tutin	0.05% - 0.08% of dry weight	[1]
Coriaria angustissima Leaves	Tutin	0.19% of dry weight	[1]
Coriaria plumosa (mixed sample)	Tutin	0.05% - 0.65% of dry weight	[1]
Toxic Honey	Tutin	3.6 ± 0.1 µg/g	[6]
Toxic Honey	Hyenanchin	19.3 ± 0.5 µg/g	[6]
Toxic Honey	Tutin Glycoside	4.9 ± 0.4 µg/g	[6]
Toxic Honey	Tutin Diglycoside	4.9 ± 0.1 µg/g	[6]
Toxic Honey	Tutin	Up to 0.7 mg/kg (MPI Maximum Residue Level)	[4]
Toxic Comb Honey	Tutin	Up to 0.01 mg/kg (MPI Maximum Residue Level)	

Biosynthesis of Tutin

Tutin is classified as a sesquiterpenoid, belonging to the picrotoxane family of compounds.[8] The biosynthesis of sesquiterpenoids in plants follows a complex pathway originating from the mevalonic acid (MVA) pathway in the cytosol.



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The pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonate. Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP yields the 15-carbon precursor, farnesyl pyrophosphate (FPP). FPP then serves as the substrate for various sesquiterpene cyclases, which catalyze the formation of the diverse range of sesquiterpene carbon skeletons, including the picrotoxane framework. Subsequent oxidation and hydroxylation reactions, likely mediated by cytochrome P450 monooxygenases, lead to the final structure of **tutin**. The specific enzymes and intermediates in the picrotoxane biosynthetic pathway are an active area of research.

Experimental Protocols

Extraction of Tutin from Coriaria Plant Material

A generalized procedure for the extraction of **tutin** from dried and ground plant material is outlined below. This protocol is based on standard methods for the extraction of secondary metabolites from plants.

Materials:

- Dried and finely ground Coriaria plant material (leaves, stems)
- Soxhlet extraction apparatus
- Methanol or ethanol (analytical grade)
- Rotary evaporator
- Filter paper

Procedure:

- Accurately weigh approximately 10 g of the dried, powdered plant material and place it in a porous thimble.
- Place the thimble into the main chamber of the Soxhlet extractor.

- Fill the distilling flask with approximately 250 mL of methanol.
- Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble containing the plant material.
- Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.
- After extraction, allow the apparatus to cool.
- Remove the distilling flask and concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- The resulting crude extract can be further purified using chromatographic techniques or directly analyzed.

Extraction and Quantification of Tutin in Honey by LC-MS/MS

This protocol describes a validated method for the analysis of **tutin** and its derivatives in honey using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

- Homogenize the honey sample thoroughly to ensure a representative sample. For comb honey, the drip and leftover comb from a harvest are collected and homogenized.^{[2][9]}
- Weigh 1 g of the homogenized honey into a centrifuge tube.
- Add a suitable internal standard solution.
- Add 5 mL of water and vortex to dissolve the honey.
- Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge to remove sugars and other interferences.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., methanol:water) for LC-MS/MS analysis.

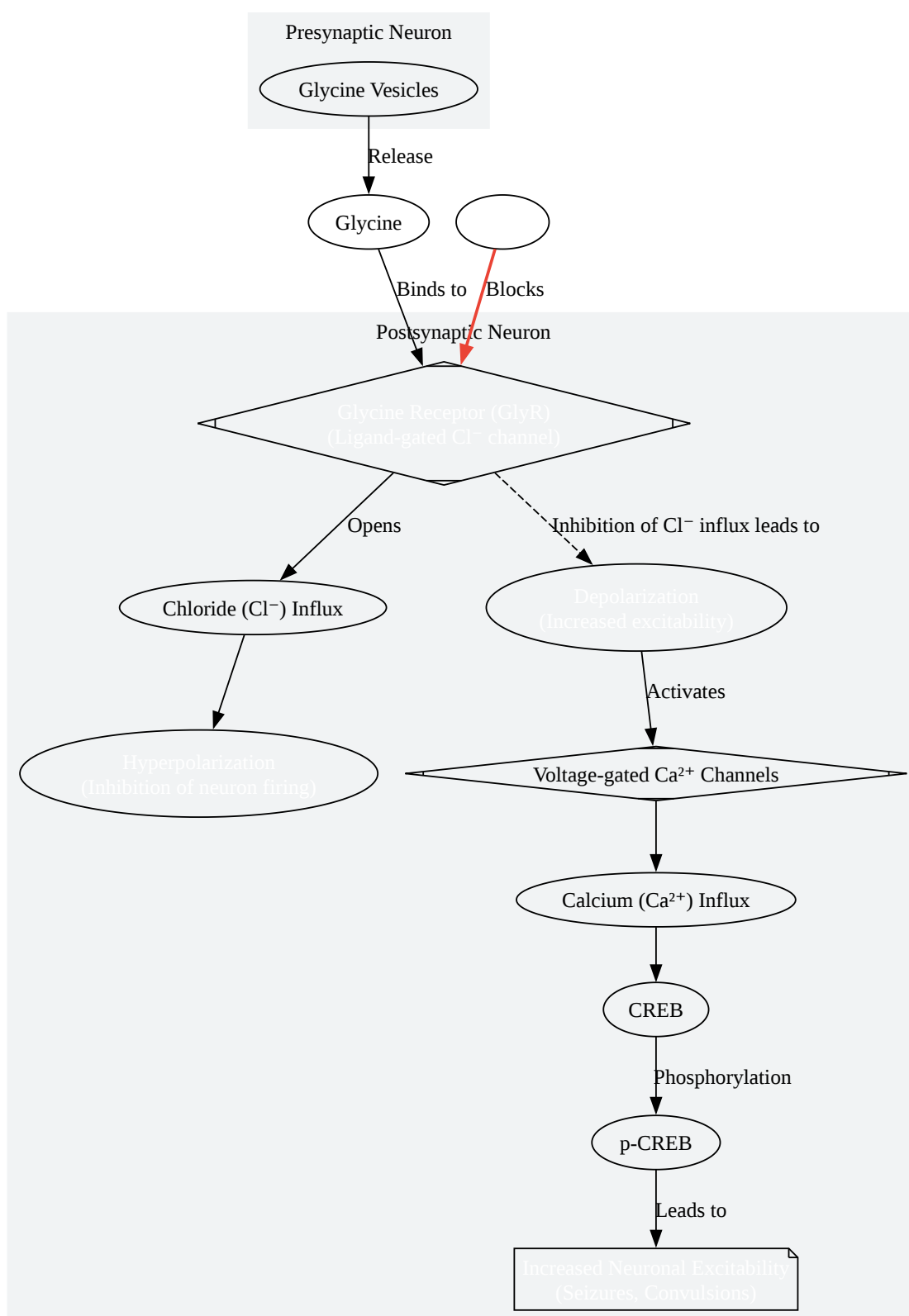
LC-MS/MS Parameters (Illustrative):

- LC System: Agilent 1200 series or equivalent
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for **tutin**, hyenanchin, and their glycosides would be monitored for quantification and confirmation. For example, a potential transition for **tutin** could be m/z 293.1 \rightarrow 135.1.

Quantification: A calibration curve is constructed using certified reference standards of **tutin** and its derivatives. The concentration of the analytes in the honey sample is determined by comparing the peak areas of the analytes to that of the internal standard and interpolating from the calibration curve.

Mechanism of Action: Tutin as a Glycine Receptor Antagonist

The neurotoxic effects of **tutin** are primarily attributed to its action as a potent antagonist of glycine receptors (GlyRs).[8] Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.



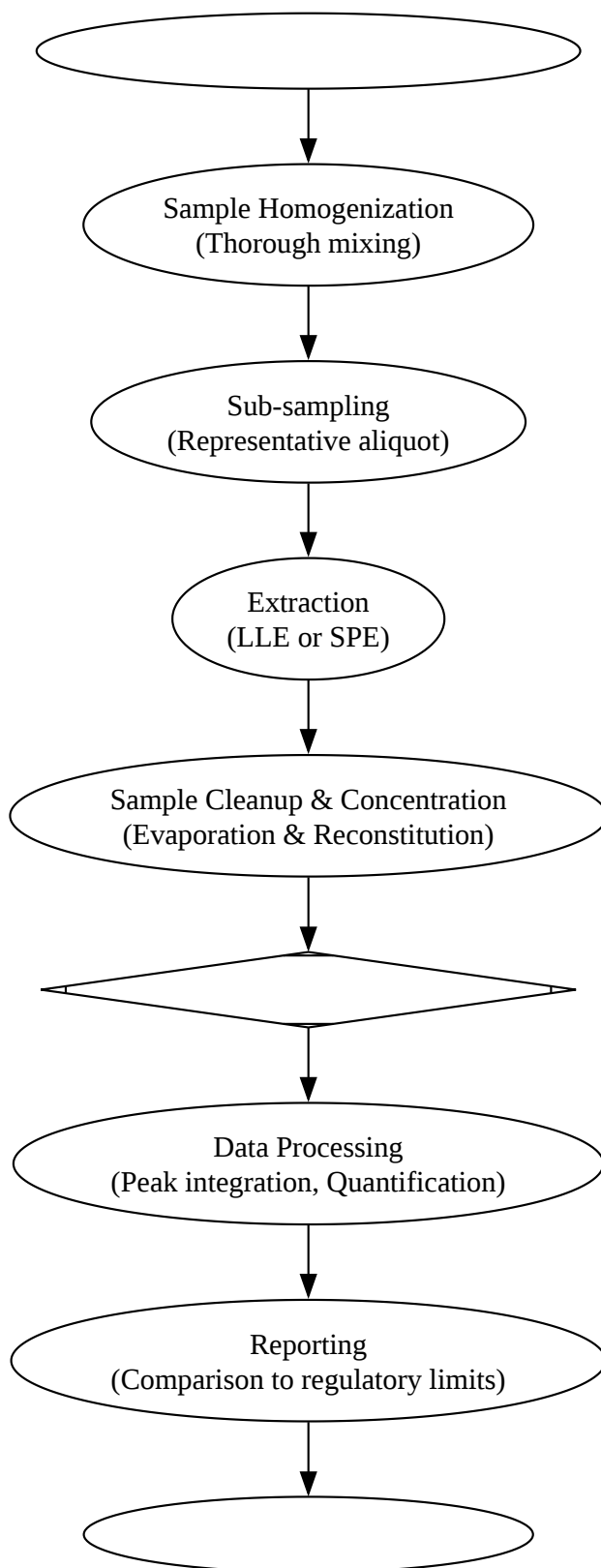
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Under normal physiological conditions, the binding of glycine to its receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron.[10] This influx hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.[10]

Tutin competitively binds to the glycine receptor, preventing glycine from binding and thereby blocking the opening of the chloride channel.[8] This inhibition of the inhibitory signal leads to a state of disinhibition, resulting in neuronal hyperexcitability. The increased neuronal excitability can lead to spontaneous calcium spikes and increased synaptic activity.[8] This cascade of events is believed to underlie the characteristic symptoms of **tutin** poisoning, which include seizures, convulsions, and in severe cases, death.[8]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **tutin** in honey, from sample collection to final data analysis.



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This comprehensive guide provides a foundational understanding of **tutin**, its natural sources, and the analytical methodologies required for its detection and quantification. This information is vital for ensuring food safety, conducting further research into its toxicological properties, and exploring its potential as a pharmacological tool.

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